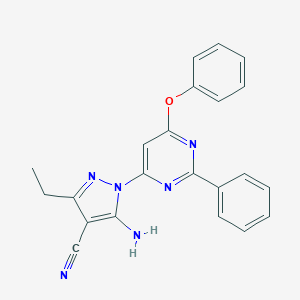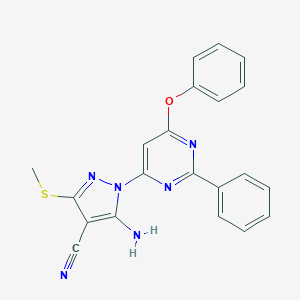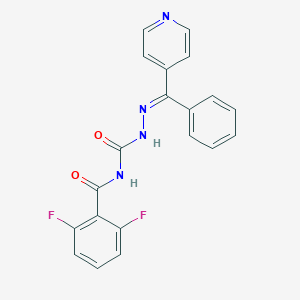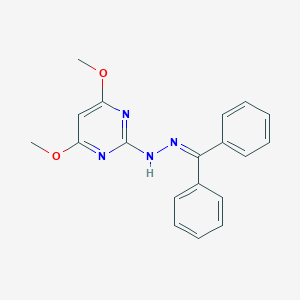![molecular formula C22H12Cl2O2 B287817 1,1'-Bi[2-naphthoyl] dichloride](/img/structure/B287817.png)
1,1'-Bi[2-naphthoyl] dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1'-Bi[2-naphthoyl] dichloride, also known as BNDC, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is widely used as a building block for the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 1,1'-Bi[2-naphthoyl] dichloride is not well understood, but it is believed to act by inhibiting various enzymes and cellular pathways involved in the development and progression of diseases such as cancer and inflammation.
Biochemical and Physiological Effects:
1,1'-Bi[2-naphthoyl] dichloride has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast, colon, and lung cancer cells. It has also been found to inhibit the expression of inflammatory cytokines and chemokines, suggesting its potential use as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1,1'-Bi[2-naphthoyl] dichloride is its ease of synthesis and availability in large quantities. However, its low solubility in water and limited stability under certain conditions can pose challenges in its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1,1'-Bi[2-naphthoyl] dichloride, including the development of more efficient synthesis methods, the investigation of its potential use as a therapeutic agent for various diseases, and the exploration of its biological activities and mechanisms of action. Additionally, the use of 1,1'-Bi[2-naphthoyl] dichloride as a building block for the synthesis of novel organic compounds holds great promise for the development of new pharmaceuticals and agrochemicals.
Métodos De Síntesis
The synthesis of 1,1'-Bi[2-naphthoyl] dichloride involves the reaction of 2-naphthoyl chloride with thionyl chloride, followed by the addition of 2-naphthol. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and dichloromethane.
Aplicaciones Científicas De Investigación
1,1'-Bi[2-naphthoyl] dichloride has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. It has been used as a precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Propiedades
Nombre del producto |
1,1'-Bi[2-naphthoyl] dichloride |
|---|---|
Fórmula molecular |
C22H12Cl2O2 |
Peso molecular |
379.2 g/mol |
Nombre IUPAC |
1-(2-carbonochloridoylnaphthalen-1-yl)naphthalene-2-carbonyl chloride |
InChI |
InChI=1S/C22H12Cl2O2/c23-21(25)17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22(24)26/h1-12H |
Clave InChI |
MINRBGSAWNFXPX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)C(=O)Cl)C(=O)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)C(=O)Cl)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-amino-1-[6-(4-chloro-3,5-dimethylphenoxy)-2-phenyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B287734.png)
![5-amino-1-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile](/img/structure/B287735.png)
![Ethyl 2-[(2-chloro-6-fluorophenyl)methyl]-5-methylpyrazole-3-carboxylate](/img/structure/B287737.png)
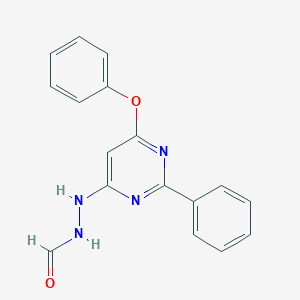
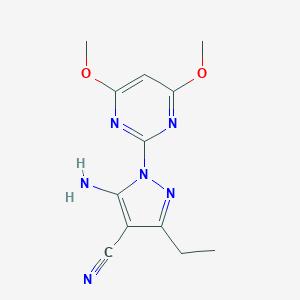
![5-amino-1-[6-(4-fluorophenoxy)-2-phenyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287741.png)
![N'-[6-(3,5-dimethylphenoxy)-2-phenyl-4-pyrimidinyl]formic hydrazide](/img/structure/B287743.png)
![1-[3-(Trifluoromethyl)phenyl]ethanone [6-ethoxy-2-(methylsulfanyl)-4-pyrimidinyl]hydrazone](/img/structure/B287744.png)
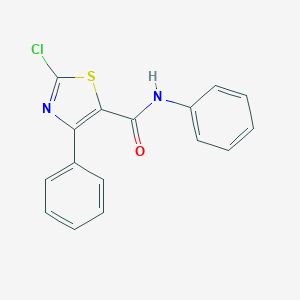
![5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287750.png)
